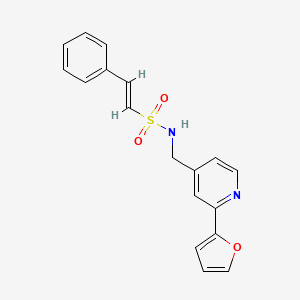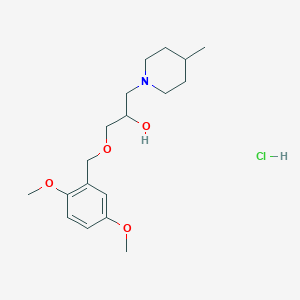![molecular formula C24H23FN4O4 B2696614 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-75-2](/img/structure/B2696614.png)
1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the quinoline core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the fluoro and ethyl groups: Fluorination and ethylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and ethyl iodide, respectively.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative.
Coupling of the oxadiazole and quinoline moieties: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and quinoline rings.
Introduction of the morpholino group: The morpholino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, infectious diseases, and neurological disorders.
Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a fluoroquinolone structure.
Oxadiazole derivatives: Compounds with a 1,2,4-oxadiazole ring, known for their diverse biological activities.
Uniqueness
1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, a fluoro group, an oxadiazole ring, and a morpholino group. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4/c1-3-28-14-18(24-26-23(27-33-24)15-4-6-16(31-2)7-5-15)22(30)17-12-19(25)21(13-20(17)28)29-8-10-32-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPROVIHLLBHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2696531.png)


![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2696534.png)
![N-(2-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2696535.png)


![5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid](/img/structure/B2696542.png)
![3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE](/img/structure/B2696547.png)
![4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2696549.png)


![3-Fluorosulfonyloxy-5-[(2-methylidenecyclobutyl)carbamoyl]pyridine](/img/structure/B2696553.png)
![3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2696554.png)
